molecular formula C31H23P B3425816 Fluoren-9-ylidenetriphenylphosphorane CAS No. 4756-25-6

Fluoren-9-ylidenetriphenylphosphorane

Cat. No.: B3425816
CAS No.: 4756-25-6
M. Wt: 426.5 g/mol
InChI Key: WAIYJGWQTGVSJY-UHFFFAOYSA-N
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Description

Fluoren-9-ylidenetriphenylphosphorane is an organophosphorus compound with the molecular formula C31H23P. It is a type of ylide, specifically a phosphorus ylide, which is commonly used in organic synthesis. This compound is known for its role in the Wittig reaction, a chemical reaction used to convert aldehydes and ketones into alkenes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Fluoren-9-ylidenetriphenylphosphorane can be synthesized through the reaction of fluorenone with triphenylphosphine. The reaction typically involves the following steps:

    Formation of the Phosphonium Salt: Triphenylphosphine reacts with fluorenone to form a phosphonium salt.

    Deprotonation: The phosphonium salt is then deprotonated using a strong base such as butyllithium, resulting in the formation of the ylide.

The reaction conditions often involve the use of an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent moisture from interfering with the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale ylide synthesis would apply. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Fluoren-9-ylidenetriphenylphosphorane primarily undergoes the Wittig reaction, where it reacts with aldehydes or ketones to form alkenes. This reaction is highly valued in organic synthesis due to its ability to form carbon-carbon double bonds with high specificity .

Common Reagents and Conditions

    Reagents: Aldehydes or ketones, triphenylphosphine, strong bases (e.g., butyllithium).

    Conditions: Anhydrous solvents (e.g., tetrahydrofuran), inert atmosphere, low temperatures to control the reaction rate.

Major Products

The major products of the Wittig reaction involving this compound are alkenes. The specific structure of the alkene depends on the aldehyde or ketone used in the reaction .

Mechanism of Action

The mechanism of action of fluoren-9-ylidenetriphenylphosphorane in the Wittig reaction involves the formation of a betaine intermediate, followed by the elimination of triphenylphosphine oxide to form the desired alkene. The reaction proceeds through the following steps:

Comparison with Similar Compounds

Fluoren-9-ylidenetriphenylphosphorane can be compared with other phosphorus ylides such as:

    Methylidenetriphenylphosphorane: Used in similar Wittig reactions but with different reactivity and selectivity.

    Ethylidenetriphenylphosphorane: Another ylide used for the synthesis of alkenes, with variations in reaction conditions and products.

    Benzylidenetriphenylphosphorane: Known for its use in the synthesis of styrene derivatives.

This compound is unique due to its specific structure, which imparts distinct reactivity and selectivity in the Wittig reaction, making it valuable for the synthesis of certain alkenes that may be challenging to produce with other ylides.

Properties

IUPAC Name

fluoren-9-ylidene(triphenyl)-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H23P/c1-4-14-24(15-5-1)32(25-16-6-2-7-17-25,26-18-8-3-9-19-26)31-29-22-12-10-20-27(29)28-21-11-13-23-30(28)31/h1-23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAIYJGWQTGVSJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=C2C3=CC=CC=C3C4=CC=CC=C42)(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H23P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50195490
Record name Triphenylphosphonium 9H-fluoren-9-ylide
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Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42809-78-9, 4756-25-6
Record name Phosphonium, 9H-fluoren-9-yltriphenyl-, inner salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42809-78-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triphenylphosphonium 9H-fluoren-9-ylide
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Record name Fluoren-9-ylidenetriphenylphosphorane
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Record name Triphenylphosphonium 9H-fluoren-9-ylide
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Record name Triphenylphosphonium 9H-fluoren-9-ylide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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